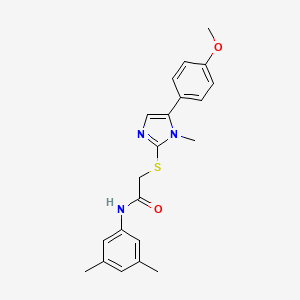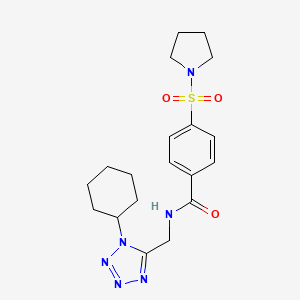![molecular formula C19H28N4O5S B2362486 tert-butyl 2-((2-(3-méthyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034201-35-7](/img/structure/B2362486.png)
tert-butyl 2-((2-(3-méthyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)carbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28N4O5S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé a été évalué pour ses propriétés antibactériennes et antifongiques. Des études in vitro ont montré une activité modérée contre plusieurs micro-organismes, y compris les souches Gram-positives (telles que Staphylococcus aureus et Bacillus subtilis) et les souches Gram-négatives (telles qu'Escherichia coli et Pseudomonas aeruginosa) .
- En raison de sa facile modifiabilité, de sa bonne alcalinité, de sa solubilité dans l'eau et de sa capacité à former des liaisons hydrogène, l'incorporation du cycle pipérazine est considérée comme importante dans la découverte de médicaments .
- Ils sont utilisés dans la synthèse d'amides, de sulfonamides, de bases de Mannich, de bases de Schiff, de thiazolidinones, d'azétidinones et d'imidazolinones .
- Bien que cela ne soit pas explicitement mentionné dans la littérature pour ce composé spécifique, les dérivés de la pipérazine ont démontré une activité anticancéreuse .
- Les composés contenant de la pipérazine ont été explorés pour leurs activités antiparasitaires et antihistaminiques .
Activités antibactériennes et antifongiques
Découverte de médicaments et chimie médicinale
Synthèse d'amides et de thiazolidinones
Potentiel anticancéreux
Propriétés antiparasitaires et antihistaminiques
Interactions biologiques et conception moléculaire
En résumé, ce composé est prometteur dans divers domaines, des applications antimicrobiennes à la découverte de médicaments. Sa structure polyvalente et ses interactions potentielles en font un candidat intéressant pour des investigations plus approfondies. Les chercheurs peuvent explorer en profondeur ses propriétés pour libérer tout son potentiel à des fins thérapeutiques
Mécanisme D'action
Mode of Action
The exact nature of these interactions and the resulting changes in the target would depend on the specific target involved .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the target is identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the compound that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its target and the role of that target in cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s target and mode of action, it’s difficult to predict how these factors might influence the compound’s activity .
Propriétés
IUPAC Name |
tert-butyl 2-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-19(2,3)28-18(25)22-12-7-10-16(22)17(24)20-11-13-23-15-9-6-5-8-14(15)21(4)29(23,26)27/h5-6,8-9,16H,7,10-13H2,1-4H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKAVCZWKQUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)
![2-fluoro-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2362419.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)

